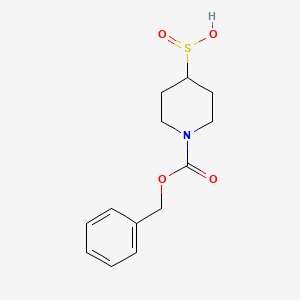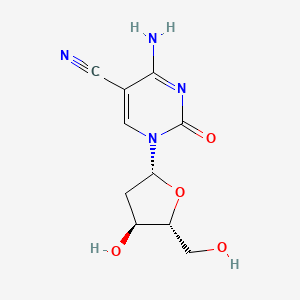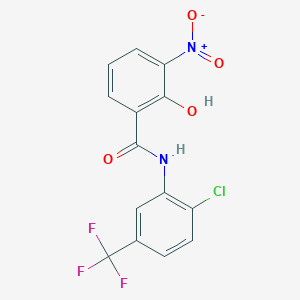
1,19-Difluorononadecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,19-Difluorononadecan-10-one is an organic compound with the molecular formula C19H36F2O. It belongs to the class of fluorinated ketones, which are known for their unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the molecule significantly alters its reactivity and stability, making it an interesting subject for scientific research.
準備方法
The synthesis of 1,19-Difluorononadecan-10-one can be achieved through several synthetic routes. One common method involves the fluorination of nonadecan-10-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and consistent production of the compound, which is essential for its application in various industries.
化学反応の分析
1,19-Difluorononadecan-10-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction could produce nonadecan-10-ol.
科学的研究の応用
1,19-Difluorononadecan-10-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, fluorinated compounds like this compound are used as probes to study enzyme activity and protein interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity.
Medicine: Fluorinated ketones have potential applications in drug discovery and development. They can serve as lead compounds for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it suitable for applications requiring high stability and resistance to harsh conditions.
作用機序
The mechanism of action of 1,19-Difluorononadecan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1,19-Difluorononadecan-10-one can be compared with other fluorinated ketones, such as 1,19-Dichlorononadecan-10-one and 1,19-Dibromononadecan-10-one. While these compounds share similar structures, the presence of different halogen atoms can significantly impact their reactivity and properties. For example, fluorinated ketones generally exhibit higher stability and lower reactivity compared to their chlorinated or brominated counterparts.
Similar compounds include:
- 1,19-Dichlorononadecan-10-one
- 1,19-Dibromononadecan-10-one
- 1,19-Diiodononadecan-10-one
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the importance of selecting the appropriate compound for a given research or industrial purpose.
特性
CAS番号 |
462-17-9 |
|---|---|
分子式 |
C19H36F2O |
分子量 |
318.5 g/mol |
IUPAC名 |
1,19-difluorononadecan-10-one |
InChI |
InChI=1S/C19H36F2O/c20-17-13-9-5-1-3-7-11-15-19(22)16-12-8-4-2-6-10-14-18-21/h1-18H2 |
InChIキー |
JZMMVCUAGAMIEF-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=O)CCCCCCCCCF)CCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


